molecular formula C23H18O8 B1204494 Tetracenomycin A2 CAS No. 82277-62-1

Tetracenomycin A2

Cat. No. B1204494
CAS RN: 82277-62-1
M. Wt: 422.4 g/mol
InChI Key: BXLGPMDGOMEFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracenomycin A2 is a tetracenomycin, a member of tetracenequinones and a methyl ester.

Scientific Research Applications

1. Metabolic Engineering of the Tetracenomycin Pathway

Tetracenomycins, including Tetracenomycin A2, are a group of aromatic anticancer polyketides. Their biosynthetic pathways have been the subject of metabolic engineering research. Nguyen et al. (2021) demonstrated the expression of the elloramycin biosynthetic gene cluster in Streptomyces coelicolor M1146, which aids in the production of tetracenomycin analogs. This work highlights the potential of metabolic engineering to produce diverse polyketides with potential therapeutic applications (Nguyen et al., 2021).

2. Antitumor Activity

Qiao et al. (2019) reported that Tetracenomycin X, a closely related compound, exhibits antitumor activity in various cancers. Their study specifically investigated its activity against lung cancer, where it was found to selectively inhibit lung cancer cell proliferation without affecting lung fibroblasts. This indicates the potential of tetracenomycin analogs in cancer therapy (Qiao et al., 2019).

3. Mechanistic Insights in Polyketide Biosynthesis

The study by Rafanan et al. (2000) provided insights into the enzymatic processes involved in the conversion of Tetracenomycin A2 to Tetracenomycin C. They revealed a novel monooxygenase-dioxygenase mechanism, contributing to the understanding of polyketide biosynthesis (Rafanan et al., 2000).

4. Inhibition of Protein Synthesis

Osterman et al. (2020) discovered that Tetracenomycin X inhibits protein synthesis by binding within the ribosomal exit tunnel. This finding is crucial for understanding the mode of action of tetracenomycins and their potential as lead compounds in antibiotic development (Osterman et al., 2020).

5. Structural Analysis in Polyketide Cyclization

Thompson et al. (2004) conducted a structural and functional analysis of Tetracenomycin F2 cyclase, an enzyme involved in the tetracenomycin biosynthetic pathway. Their findings provide insights into the structural framework necessary for the complex rearrangements in polyketide cyclization (Thompson et al., 2004).

properties

CAS RN

82277-62-1

Product Name

Tetracenomycin A2

Molecular Formula

C23H18O8

Molecular Weight

422.4 g/mol

IUPAC Name

methyl 10,12-dihydroxy-3,8-dimethoxy-1-methyl-6,11-dioxotetracene-2-carboxylate

InChI

InChI=1S/C23H18O8/c1-9-16-10(6-15(30-3)17(9)23(28)31-4)5-12-19(21(16)26)22(27)18-13(20(12)25)7-11(29-2)8-14(18)24/h5-8,24,26H,1-4H3

InChI Key

BXLGPMDGOMEFBX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)OC

Other CAS RN

82277-62-1

synonyms

Tcm A2
tetracenomycin A2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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